
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective inhibitor of the enzyme diacylglycerol O-acyltransferase 1 (DGAT1), which is involved in the biosynthesis of triglycerides. This compound has been extensively studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders.
Wirkmechanismus
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one works by inhibiting the enzyme diacylglycerol O-acyltransferase 1 (1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one), which is involved in the biosynthesis of triglycerides. By inhibiting this enzyme, the compound reduces the amount of triglycerides that are synthesized and stored in the body, leading to a decrease in body weight and improved glucose tolerance.
Biochemical and Physiological Effects
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has been shown to have several biochemical and physiological effects. It reduces body weight and improves glucose tolerance by decreasing the amount of triglycerides that are synthesized and stored in the body. It also reduces the amount of fat that is deposited in the liver, which can lead to a decrease in liver damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has several advantages for lab experiments. It is a potent and selective inhibitor of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one, which makes it a useful tool for studying the role of this enzyme in metabolic disorders. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has several potential future directions for research. One area of interest is the development of more potent and selective inhibitors of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one, which could lead to more effective treatments for obesity, diabetes, and other metabolic disorders. Another area of interest is the investigation of the compound's effects on other metabolic pathways, such as lipid metabolism and inflammation. Finally, the compound could be tested in clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one involves several steps, including the reaction of 3,6-dichloropyridazine with 1-(2-hydroxyethyl)pyrrolidine, followed by the reaction with 3-methyl-2-butenal. The final product is obtained by purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has been extensively studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to decrease body weight and improve glucose tolerance in animal models of obesity and diabetes. It also has potential applications in the treatment of non-alcoholic fatty liver disease, which is a common complication of obesity and diabetes.
Eigenschaften
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(2)8-14(18)17-7-6-11(9-17)20-13-5-4-12(19-3)15-16-13/h4-5,8,11H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVJDLSXRRMYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)
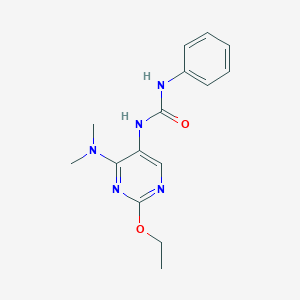
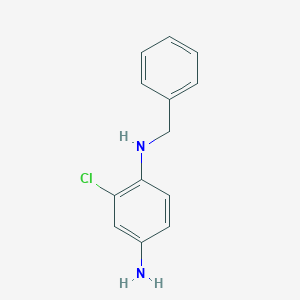
![2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2778743.png)
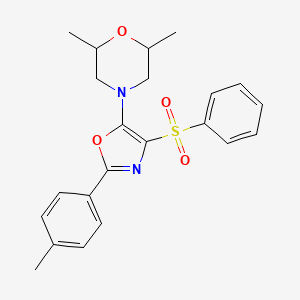
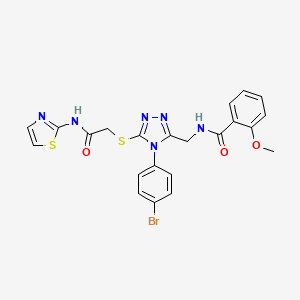

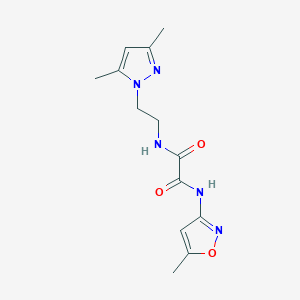

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2778756.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone](/img/structure/B2778758.png)
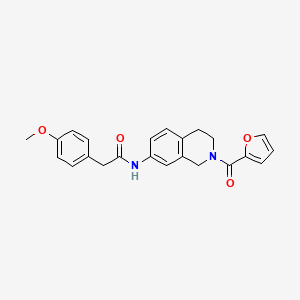
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2778761.png)
![N-(4-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2778762.png)